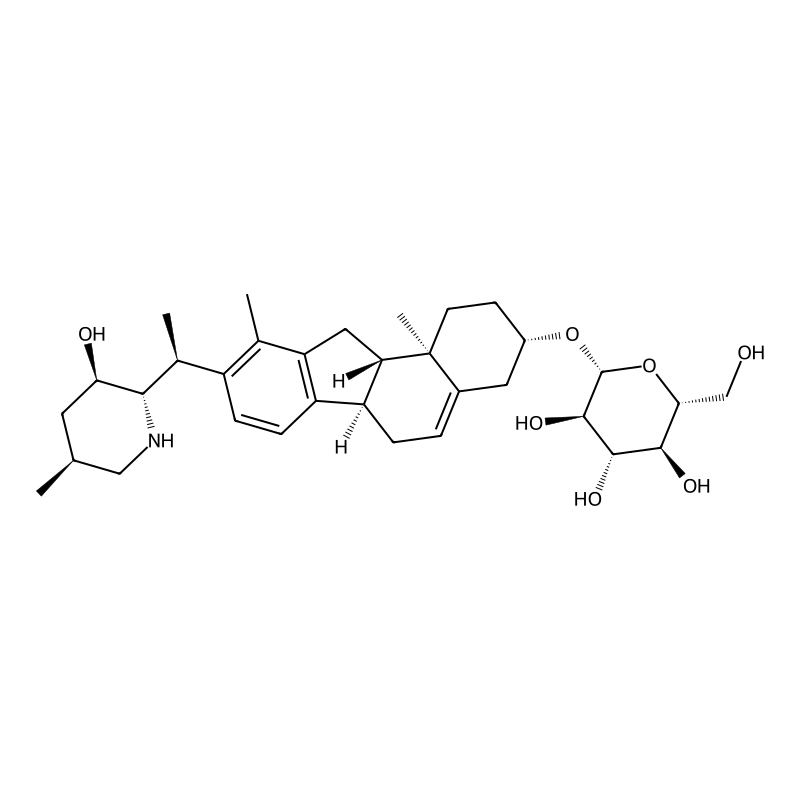Veratrosine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Canonical SMILES
Isomeric SMILES
Insecticidal properties
Studies have shown that veratrosin exhibits insecticidal activity against various insects, including mosquitoes, cockroaches, and flies [, ]. However, the specific mechanisms of action and potential risks associated with its use as an insecticide require further investigation.
Anthelmintic activity
Research suggests that veratrosin may have anthelmintic properties, meaning it could potentially be used to treat parasitic worm infections []. However, similar to its insecticidal properties, further research is needed to understand its efficacy and safety in this context.
Other potential applications
Preliminary research suggests that veratrosin may have other potential applications, including:
- Antimicrobial activity: Veratrosin has shown some promise in inhibiting the growth of certain bacteria and fungi [].
- Antiprotozoal activity: Studies indicate that veratrosin may have activity against protozoan parasites, such as Leishmania [].
Additional considerations:
- Veratrosin is a highly toxic compound and can be harmful if ingested, inhaled, or absorbed through the skin.
- Due to its toxicity, veratrosin is not a commercially available product and should not be handled without proper training and safety precautions.
Veratrosine is a steroidal alkaloid primarily derived from the plant genus Veratrum, specifically from Veratrum viride. Its chemical formula is C33H49NO7, and it is also known by its synonym, Veratramine 3-O-glucoside. This compound exhibits a complex structure characterized by a steroid backbone, which contributes to its diverse biological activities and pharmacological properties .
Veratrosine displays a range of biological activities, including:
- Cardiovascular Effects: It has been shown to influence heart rate and blood pressure due to its interaction with adrenergic receptors.
- Antimicrobial Properties: Studies indicate that Veratrosine exhibits antibacterial activity against certain pathogens.
- Anti-inflammatory Effects: It may modulate inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases .
The synthesis of Veratrosine can be achieved through several methods:
- Extraction from Natural Sources: The primary method involves extracting Veratrosine from Veratrum viride using solvents like ethanol or methanol.
- Chemical Synthesis: Laboratory synthesis involves starting from simpler steroidal precursors, which undergo multiple steps including alkylation and glycosylation to form the final compound.
- Biotransformation: Microbial or enzymatic methods can also be employed to convert other steroidal compounds into Veratrosine through specific enzymatic pathways .
Veratrosine has several applications in various fields:
- Pharmaceuticals: Due to its biological activities, it is explored for developing cardiovascular drugs and anti-inflammatory agents.
- Research: It is used in pharmacological studies to understand the mechanisms of action of steroidal alkaloids.
- Agriculture: Its antimicrobial properties make it a candidate for developing natural pesticides .
Research on Veratrosine's interactions reveals significant insights:
- Receptor Binding: It selectively binds to adrenergic receptors, influencing cardiovascular functions.
- Synergistic Effects: Studies indicate that Veratrosine may enhance the effects of other compounds when used in combination therapies, particularly in treating hypertension and inflammatory conditions .
- Toxicology Studies: Investigations into its safety profile have shown that while it has therapeutic potential, high doses may lead to adverse effects such as toxicity in cardiac tissues .
Several compounds share structural similarities with Veratrosine, including:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Veratramine | C27H39NO2 | A closely related alkaloid with similar cardiovascular effects. |
| Pseudojervine | C27H39NO3 | Exhibits similar biological activities but with different receptor interactions. |
| Jervine | C27H39NO3 | Known for its neurotoxic properties; differs in its mechanism of action compared to Veratrosine. |
Veratrosine stands out due to its unique glycosylated structure, which enhances its solubility and bioavailability compared to its non-glycosylated counterparts. This modification not only influences its pharmacokinetics but also broadens its therapeutic potential .








